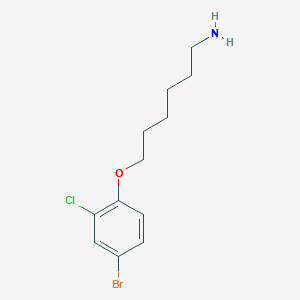

6-(4-Bromo-2-chlorophenoxy)-hexylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-bromo-2-chlorophenoxy)hexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrClNO/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,7-8,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKFOBOQPTUXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structural Modifications in Research

Impact of Halogen Substitution Patterns on Research Potentials

The nature and position of halogen substituents on the phenoxy ring of 6-(4-bromo-2-chlorophenoxy)-hexylamine are critical determinants of its physicochemical properties and, consequently, its biological activity. The presence of both bromine at the 4-position and chlorine at the 2-position creates a unique electronic and steric profile that can significantly influence molecular interactions.

Research on related phenoxy derivatives has shown that halogen substituents can modulate activity in several ways:

Lipophilicity : Halogenation generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and access intracellular targets. The specific combination of bromo and chloro substituents will fine-tune this property.

Steric Hindrance : The size of the halogen atoms can introduce steric hindrance, which may either promote a favorable binding conformation or, conversely, prevent the molecule from fitting into a specific binding pocket. The ortho-chloro substituent, in particular, can influence the rotational freedom of the phenoxy ring relative to the hexyl chain.

Systematic replacement of the bromo and chloro groups with other halogens (e.g., fluorine or iodine) or their removal would be essential to fully delineate their contribution to the activity of this compound.

| Substituent at Position 2 | Substituent at Position 4 | Predicted Change in Lipophilicity | Potential Impact on Activity |

|---|---|---|---|

| -Cl | -Br | High | Baseline |

| -H | -Br | Moderate | Reduced activity due to loss of steric/electronic influence |

| -Cl | -H | Moderate | Altered selectivity due to change in electronic distribution |

| -F | -F | Low | Potentially altered binding due to smaller size and higher electronegativity |

| -I | -I | Very High | Increased non-specific binding, potential for enhanced halogen bonding |

Role of the Hexyl Chain Length and Flexibility in Molecular Interactions

The six-carbon alkyl chain, or hexyl chain, connecting the phenoxy ring to the terminal amine group imparts a significant degree of flexibility to the molecule. This flexibility is not merely a passive linker but plays an active role in the molecule's ability to adopt a conformation that is optimal for binding to its biological target.

Key aspects of the hexyl chain's role include:

Conformational Freedom : The hexyl chain allows the aromatic phenoxy moiety and the polar amine group to orient themselves in three-dimensional space to achieve the most favorable interactions with a binding site. This can involve adopting extended or folded conformations to span a certain distance within a receptor or enzyme.

Optimal Chain Length : The length of the alkyl chain is often a critical parameter for biological activity. Studies on other phenoxyalkylamines have demonstrated that both shortening and lengthening the chain can lead to a significant decrease in potency, suggesting that the six-carbon length in this compound may be optimal for reaching specific interaction points within its target. A shorter chain might not be able to bridge the distance between key binding residues, while a longer chain could introduce steric clashes or unfavorable interactions.

Investigating a homologous series of compounds with varying alkyl chain lengths (e.g., from butyl to octyl) would provide valuable insights into the spatial requirements of the target's binding site.

| Alkyl Chain Length | Flexibility | Potential Binding Outcome |

|---|---|---|

| Butyl (4 carbons) | Moderate | Insufficient length to bridge key interaction points |

| Pentyl (5 carbons) | High | Suboptimal positioning of terminal groups |

| Hexyl (6 carbons) | Optimal | Ideal positioning of phenoxy and amine moieties for binding |

| Heptyl (7 carbons) | Very High | Potential for steric hindrance or entropically unfavorable binding |

| Octyl (8 carbons) | Excessive | Increased non-specific hydrophobic interactions, reduced selectivity |

Influence of the Amine Group Derivatization on Target Engagement

The primary amine group at the terminus of the hexyl chain is a key functional group, likely involved in crucial polar interactions with the biological target. Its basicity allows it to be protonated at physiological pH, forming a positively charged ammonium ion that can engage in strong ionic interactions or hydrogen bonding with acidic residues (e.g., aspartate or glutamate) in a binding pocket.

Derivatization of this amine group can profoundly impact target engagement:

N-Alkylation : Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen can alter the steric bulk and the hydrogen bonding capacity of the amine. While it may reduce the number of hydrogen bond donors, it could also lead to additional van der Waals interactions and potentially increase selectivity for a specific target.

N-Acylation : Conversion of the amine to an amide would neutralize its basicity and introduce a carbonyl group, which is a hydrogen bond acceptor. This would fundamentally change the nature of the interaction with the target, potentially switching from an ionic interaction to a hydrogen-bond-driven one.

Conversion to Guanidinium or other Basic Groups : Replacing the amine with a more basic group like guanidine could enhance the strength of ionic interactions, assuming the binding pocket can accommodate the larger size and different geometry.

The systematic derivatization of the amine group is a common strategy in medicinal chemistry to probe the nature of the binding site and to fine-tune the pharmacological properties of a lead compound.

Conformational Analysis and Molecular Recognition Hypotheses

Computational modeling and experimental techniques such as NMR spectroscopy can be employed to study the conformational landscape of this molecule. A plausible molecular recognition hypothesis would involve:

The halogenated phenoxy ring anchoring in a hydrophobic pocket of the target, with potential specific interactions from the halogen atoms.

The flexible hexyl chain adopting a low-energy conformation that orients the terminal amine group towards a specific polar or charged region of the target.

The protonated amine group forming a salt bridge or a network of hydrogen bonds with key residues, thereby stabilizing the ligand-target complex.

Understanding the preferred conformations is key to designing conformationally constrained analogs that could exhibit higher potency and selectivity.

Rational Design of Analogs for Mechanistic Elucidation

Based on the SAR principles discussed, a rational approach to designing analogs of this compound can be undertaken to further elucidate its mechanism of action. This would involve the synthesis and biological evaluation of systematically modified compounds.

Key strategies in the rational design of analogs would include:

Scaffolding Hopping : Replacing the phenoxy ring with other aromatic systems (e.g., naphthalene, quinoline) to explore different hydrophobic interactions and vectoral orientations of the side chain.

Introduction of Conformational Constraints : Incorporating rigid elements, such as a double bond or a cyclic moiety, into the hexyl chain to lock the molecule into specific conformations. This can help to identify the bioactive conformation and potentially lead to more potent analogs by reducing the entropic penalty of binding.

Bioisosteric Replacements : Replacing the amine group with other functional groups that have similar physicochemical properties (e.g., an amidine or a hydroxylamine) to probe the requirements for polar interactions.

Through the iterative process of designing, synthesizing, and testing such analogs, a more detailed picture of the molecular interactions governing the activity of this compound can be developed.

Biological and Pharmacological Research Evaluation Preclinical/in Vitro

Investigation of Receptor Modulatory Activities

The interaction of small molecules with cellular receptors is a cornerstone of pharmacological research. The "phenoxyalkylamine" scaffold, central to the structure of 6-(4-Bromo-2-chlorophenoxy)-hexylamine, is present in numerous compounds designed to modulate receptor activity.

G-Protein Coupled Receptor (GPCR) Interaction Studies (e.g., Serotonin (B10506) 2A Receptors, GPR84)

Direct studies on the interaction of this compound with GPCRs such as the Serotonin 2A (5-HT2A) receptor or GPR84 have not been identified. However, research into compounds with similar structural motifs offers some insight. For instance, phenoxyalkylamine derivatives have been synthesized and evaluated for their alpha-blocking activity, which involves interaction with adrenergic GPCRs. nih.gov This suggests that compounds with this core structure are recognized as having potential for GPCR modulation.

While no direct evidence is available for this compound, the broader class of phenoxyalkylamine derivatives has been a subject of pharmacological research, indicating a scientific basis for investigating such compounds as receptor modulators. amanote.com

Ion Channel Modulation Assessments (e.g., Voltage-Gated Sodium Channels)

There is no specific information available regarding the modulation of ion channels by this compound. The modulation of voltage-gated sodium channels (VGSCs) is a critical mechanism for many therapeutic agents, and compounds that affect these channels are of significant interest in neuroscience and cardiology. researchgate.netnih.gov

The potential for ion channel interaction by related molecules underscores the rationale for future investigation into this compound in this area.

Enzyme Inhibition Studies (e.g., Cdc42)

No public research data was found describing the inhibitory effects of this compound on enzymes such as Cdc42. Enzyme inhibition is a common mechanism of action for therapeutic compounds. For example, studies on various bromophenol derivatives have shown significant inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov While these compounds are structurally different, they highlight the potential for halogenated phenols to act as enzyme inhibitors.

The table below summarizes the enzyme inhibition activity of some bromophenol derivatives, providing a context for the potential investigation of this compound in this domain.

| Compound Class | Target Enzyme | Observed Effect |

| Bromophenol Derivatives | Acetylcholinesterase (AChE) | Strong inhibition nih.gov |

| Bromophenol Derivatives | Butyrylcholinesterase (BChE) | Strong inhibition nih.gov |

| Bromophenol Derivatives | α-Glycosidase | Effective inhibition nih.gov |

Antimicrobial Research Applications

The presence of bromo and chloro substituents on the phenyl ring of this compound suggests a potential for antimicrobial activity, as halogenated phenols are a well-known class of antimicrobial agents.

Antibacterial Spectrum and Efficacy Studies

Specific studies detailing the antibacterial spectrum and efficacy of this compound are not available. However, the literature contains numerous examples of halogenated compounds exhibiting antibacterial properties. For instance, certain quinoxaline (B1680401) derivatives, which are nitrogen-containing heterocyclic compounds, have demonstrated antibacterial activity. sapub.org Also, N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria. nih.gov The combination of bromo and chloro substituents with a pyrrolidine (B122466) moiety has also been noted for its inhibitory effect on microbes. nih.gov

The table below presents the antibacterial activity of some related compound classes.

| Compound Class | Bacterial Strains | Activity Level |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active (MIC = 2.5–5.0 mg/mL) nih.gov |

| Quinoxaline derivatives | Various bacterial strains | Moderate to good activity reported for some derivatives sapub.org |

| 2,6-dipiperidino-1,4-dibromobenzene | Various harmful bacteria | Growth inhibition observed nih.gov |

| 2,4,6-tripyrrolidinochlorobenzene | Various harmful bacteria | Growth inhibition observed nih.gov |

Antifungal Efficacy Investigations

Similarly, there is no direct evidence of antifungal efficacy for this compound in the reviewed literature. Research on other halogenated compounds provides a basis for potential antifungal activity. For example, certain monomeric alkaloids with halogen substituents have shown antifungal properties. nih.gov Additionally, some 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives have been tested as potential antifungal agents. nih.gov

The investigation of related structures suggests that the halogenated phenoxy component of this compound could confer antifungal properties, warranting future studies.

Anti-inflammatory Research Paradigms

There is no available research investigating the anti-inflammatory effects of this compound.

Herbicidal Activity Investigations and Crop Selectivity

No studies on the potential herbicidal activity or crop selectivity of this compound have been found in the reviewed literature.

Other Investigational Biological Activities

Antioxidant Properties

There is no published data on the antioxidant properties of this compound.

Modulation of Gene Expression Pathways

Research on how this compound may modulate gene expression pathways is not available.

Effects on Cellular Processes (e.g., Neuronal Branching, Growth Cone Motility)

There are no studies available that examine the effects of this compound on neuronal branching or growth cone motility.

Exploration of Polypharmacological Profiles

No investigations into the polypharmacological profile of this compound have been documented in the scientific literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule like 6-(4-Bromo-2-chlorophenoxy)-hexylamine. These in silico methods provide insights into molecular geometry, vibrational frequencies, and the distribution of electrons.

Detailed research on analogous compounds, such as N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide and other halogenated derivatives, demonstrates the utility of these calculations. researchgate.netchemrxiv.org For this compound, DFT calculations using a basis set like B3LYP/6-311++G(d,p) would be employed to optimize the molecule's three-dimensional structure. researchgate.net This process determines the most stable conformation by finding the lowest energy state, providing precise bond lengths and angles.

Further analysis yields critical electronic properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential across the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). For this compound, negative potential would be expected around the oxygen and nitrogen atoms, as well as the halogen atoms, while the amine protons would show positive potential. researchgate.net

The table below shows typical parameters that would be calculated for this compound, with example values derived from studies on similar bromo-phenoxy structures. researchgate.netresearchgate.net

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 5.7 eV |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | 3.5 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (E_LUMO - E_HOMO) / 2. | 2.85 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | 1.9 eV |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, QSAR would be invaluable in a drug discovery context to predict its efficacy and guide the synthesis of more potent derivatives.

QSAR studies on related compound series, such as phenoxypyrimidine derivatives, have shown that inhibitory activity can be successfully modeled. nih.gov The process involves:

Dataset Assembly: A series of phenoxy-hexylamine analogs would be synthesized and their biological activity (e.g., IC50 values against a specific target) measured.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Algorithm-Partial Least Squares (GA-PLS), are used to build a model that links a selection of the most relevant descriptors to the observed biological activity. nih.govnih.gov

Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and by using an external set of compounds not included in the model's training.

A QSAR model for phenoxy-hexylamine derivatives could reveal the importance of specific structural features for activity. For instance, it might show that activity is positively correlated with certain steric properties while being negatively correlated with electronic parameters. nih.gov

The following table lists common descriptor types used in QSAR studies.

| Descriptor Class | Description | Example Descriptors |

| Constitutional | Based on the molecular formula (e.g., atom counts, molecular weight). | Molecular Weight, Number of H-bond donors |

| Topological | Based on the 2D representation of the molecule (atomic connectivity). | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric | Based on the 3D structure of the molecule (size and shape). | Molecular Surface Area, Molecular Volume |

| Electronic | Related to the electron distribution in the molecule. | Dipole Moment, Partial Charges, HOMO/LUMO energies |

| Hydrophobic | Related to the molecule's lipophilicity. | LogP (Octanol-Water Partition Coefficient) |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This technique is crucial for understanding the potential mechanism of action at a molecular level.

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. Using software like AutoDock, the ligand is placed in the binding site of the receptor, and an algorithm samples numerous possible conformations and orientations. nih.gov The results are ranked based on a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). A more negative binding energy suggests a more stable and favorable interaction.

Molecular docking of this compound into a hypothetical receptor could reveal:

The most likely binding pose within the active site.

Key amino acid residues that interact with the ligand.

The types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Studies on structurally similar compounds containing a 4-bromo-phenoxy moiety have demonstrated significant binding energies and specific interactions that drive their biological activity. researchgate.netnih.gov Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the interaction.

This table illustrates the kind of output a molecular docking study would generate.

| Parameter | Description | Example Result |

| Binding Energy | The estimated free energy of binding (ΔG) between the ligand and the receptor. | -8.5 kcal/mol |

| Inhibitory Constant (Ki) | The predicted inhibition constant, calculated from the binding energy. | 150 nM |

| Interacting Residues | The amino acids in the receptor's active site that form contacts with the ligand. | TYR 210, PHE 330, ARG 120 |

| Hydrogen Bonds | Specific hydrogen bond interactions, listing the donor and acceptor atoms and distance. | Amine (NH2) with backbone carbonyl of GLU 208 (2.9 Å) |

| Hydrophobic Interactions | Residues involved in non-polar interactions with the ligand. | LEU 315, VAL 115, ILE 250 |

Machine Learning Applications in Predictive Modeling and Drug Discovery

Machine learning (ML) is revolutionizing drug discovery by enabling rapid and accurate prediction of molecular properties, thereby accelerating the design and screening of new chemical entities. research.googlemdpi.com Instead of relying solely on time-consuming quantum chemical calculations or experiments, ML models can be trained on existing data to learn complex structure-property relationships.

For a compound like this compound, ML could be applied in several ways:

Property Prediction: ML models, such as Message Passing Neural Networks (MPNNs) or Random Forests, can be trained on large chemical databases (like QM9) to predict a wide range of properties, including electronic, thermodynamic, and solubility characteristics, often thousands of times faster than methods like DFT. research.google

Bioactivity Prediction: Models can be trained to predict the biological activity of a molecule against a specific target or even to predict its broader pharmacological profile (e.g., as an inhibitor or agonist).

De Novo Design: Generative ML models can design entirely new molecules with a desired set of properties. By providing the model with a target profile (e.g., high binding affinity, low toxicity, good solubility), it can generate novel chemical structures, including potential derivatives of this compound.

QSAR Enhancement: As mentioned previously, ML algorithms like Support Vector Machines (SVM) and various types of neural networks are increasingly used to build more sophisticated and predictive QSAR models. frontiersin.org

The success of these models depends heavily on the quality and quantity of the training data. The general workflow involves featurizing molecules (representing them as numerical inputs), training a model on a labeled dataset, and then using the trained model to make predictions on new, unseen molecules. mdpi.com

The table below lists several ML models and their common applications in computational chemistry and drug discovery.

| Machine Learning Model | Description | Application in Drug Discovery |

| Random Forest | An ensemble method using multiple decision trees to improve predictive accuracy and control over-fitting. | QSAR modeling, classification of active vs. inactive compounds. |

| Support Vector Machine (SVM) | A classification and regression algorithm that finds an optimal hyperplane to separate data points. | Predicting bioactivity, virtual screening. |

| Graph Neural Networks (GNNs) | A type of neural network designed to operate directly on graph-structured data, like molecules. | Predicting quantum mechanical properties, molecular property prediction. research.google |

| Recurrent Neural Networks (RNNs) | A neural network suitable for sequential data, often used with SMILES strings. | De novo molecular design, reaction prediction. |

| Ridge Regression | A linear regression model that includes a regularization term to prevent over-fitting. | Building robust models for predicting continuous properties like redox potential. mdpi.com |

Analytical and Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools used for the structural confirmation of 6-(4-Bromo-2-chlorophenoxy)-hexylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized to confirm the presence and connectivity of the aromatic and aliphatic portions of the structure.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the hexylamine (B90201) chain. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically δ 6.8-7.5 ppm) due to the influence of the bromo, chloro, and ether substituents. The protons of the hexyl chain would exhibit characteristic chemical shifts: the methylene (B1212753) group attached to the oxygen (O-CH₂) would be the most downfield of the aliphatic signals (around δ 4.0 ppm), while the methylene group adjacent to the amine (CH₂-N) would appear around δ 2.7-3.0 ppm. The remaining methylene groups of the hexyl chain would resonate as multiplets in the upfield region (δ 1.3-1.8 ppm). The integration of these signals would correspond to the number of protons in each environment. docbrown.infoactachemicamalaysia.com

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon atoms directly bonded to the electronegative halogen and oxygen atoms appearing at lower field strengths. The carbons of the aliphatic hexyl chain would be found in the upfield region of the spectrum (δ 20-70 ppm).

Expected ¹H NMR Chemical Shifts

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₁₂H₁₇BrClNO). The isotopic pattern observed for the molecular ion peak would be highly characteristic, showing the distinct signature of one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). tandfonline.com

Electron Impact (EI) or Electrospray Ionization (ESI) techniques can be used. ESI, particularly in the positive ion mode, would likely show a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would reveal characteristic fragmentation patterns. nih.gov Key fragmentations would include cleavage of the ether bond and losses within the hexylamine chain, providing further structural confirmation. acs.org Common fragmentation pathways for halogenated aromatic compounds often involve the loss of the halogen atoms. nih.govacs.org

Chromatographic Techniques for Purity Assessment and Isolation (e.g., LC/MS)

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts generated during its synthesis. Liquid Chromatography/Mass Spectrometry (LC/MS) is a particularly effective technique for this purpose.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be developed for purity analysis. A C18 column is commonly used for separating moderately polar compounds like this compound. chromforum.org The mobile phase would typically consist of a mixture of water (often containing a modifier like formic acid or acetic acid to improve peak shape for the amine) and an organic solvent such as acetonitrile (B52724) or methanol. econference.io A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of all components. mdpi.com

The HPLC system would be coupled to a mass spectrometer, allowing for the simultaneous separation and detection of the compound and any related impurities. The mass detector can be set to monitor for the specific mass-to-charge ratio (m/z) of the target compound, a technique known as selected ion monitoring (SIM), which provides high selectivity and sensitivity. researchgate.net For more definitive identification, a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode can be used, which monitors a specific fragmentation of the parent ion, greatly enhancing specificity and reducing background noise. econference.ionih.gov The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks in the chromatogram.

Typical LC/MS Parameters for Analysis

Crystallographic Analysis for Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would need to be grown.

If a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. This analysis would confirm the atomic connectivity and provide precise bond lengths, bond angles, and torsion angles.

For this compound, crystallographic analysis would reveal the conformation of the flexible hexylamine chain and the relative orientation of the substituted phenyl ring. Furthermore, it would provide invaluable insight into the intermolecular interactions that stabilize the crystal lattice. Of particular interest would be the potential for hydrogen bonding involving the primary amine group and non-covalent interactions such as halogen bonding (where the bromine or chlorine atom acts as an electrophilic region) with nearby nucleophilic atoms like oxygen. iucr.org Analysis of the crystal packing can reveal how molecules arrange themselves into larger, ordered structures. iucr.org

Environmental and Green Chemistry Considerations in Research

Formation of Halogenated Phenoxy Radicals and Environmental Fate

The structure of 6-(4-bromo-2-chlorophenoxy)-hexylamine, containing a mixed halogenated (bromo- and chloro-) aromatic ring linked to an aliphatic chain via an ether bond, suggests that its environmental fate is likely influenced by the stability of the aromatic system and the reactivity of the C-O and C-halogen bonds.

The degradation of halogenated aromatic compounds in the environment can be initiated by various processes, including photolysis and microbial action. nih.govscirp.orgnih.gov A key step in the degradation of phenolic compounds is often the formation of phenoxy radicals. researchgate.netacs.orgresearchgate.net These highly reactive intermediates can be generated through processes such as one-electron oxidation. researchgate.net For halogenated phenols, the formation of phenoxy radicals can be a critical step in their transformation and ultimate mineralization or the formation of other products. researchgate.netacs.org

The presence of both bromine and chlorine on the phenyl ring of this compound is significant. Halogenated aromatic compounds are known for their persistence in the environment. nih.govcsb.gov.tr The degradation of similar structures, such as brominated diphenyl ethers (BDEs) and chlorophenols, has been studied extensively. nih.govnih.gov Photodegradation is a potential pathway, where sunlight can induce the cleavage of C-Br or C-Cl bonds. nih.gov Studies on other brominated flame retardants have shown that they can undergo reductive debromination. pops.int The presence of dissolved organic matter and halide ions in aquatic environments can significantly influence the photodegradation rates and pathways of such compounds. nih.gov For instance, in the degradation of 4-bromo-2-chlorophenol (B165030) (BCP), a precursor to compounds like this compound, the formation of various chlorinated by-products has been observed, indicating complex degradation pathways. tandfonline.com

The environmental fate of this compound would also be influenced by the hexylamine (B90201) chain, which may undergo separate biodegradation pathways, potentially starting with oxidation of the amine group. However, the persistence of the halogenated phenoxy moiety is a primary concern.

Table 1: Factors Influencing Environmental Fate of Halogenated Phenoxy Compounds

| Factor | Influence on Degradation | Relevant Findings from Analogous Compounds |

| Photolysis | Can initiate C-halogen bond cleavage. | Photodegradation of BDE-209 is influenced by dissolved organic matter and halide ions. nih.gov |

| Microbial Action | Can lead to biodegradation, though often slow for halogenated compounds. nih.gov | Certain microorganisms can degrade chlorophenols and other halogenated aromatics. nih.govcabidigitallibrary.org |

| Radical Formation | Phenoxy radicals are key reactive intermediates in the degradation of phenolic compounds. researchgate.netacs.org | The formation of phenoxy radicals can occur via electron transfer or H-abstraction. researchgate.net |

| Persistence | C-halogen bonds contribute to environmental stability. | Halogenated aromatic compounds are often classified as persistent organic pollutants (POPs). csb.gov.trepa.gov |

Role as Precursors to Persistent Organic Pollutants (POPs) in Chemical Research

Persistent Organic Pollutants (POPs) are chemicals that remain in the environment for long periods, can be transported over long distances, and accumulate in the fatty tissues of living organisms, posing risks to human health and the environment. csb.gov.trepa.govyoutube.comyoutube.com Many POPs are halogenated organic compounds. csb.gov.tr

Given its structure, this compound could be considered a potential precursor to the formation of more persistent and toxic compounds during chemical research, synthesis, or environmental degradation. The bromo- and chloro-substituted phenol (B47542) moiety is a common feature in several known POPs and chemicals of environmental concern. tandfonline.comyoutube.com

For example, the thermal degradation or incomplete combustion of materials containing brominated and chlorinated compounds can lead to the formation of polybrominated and polychlorinated dibenzo-p-dioxins and dibenzofurans (PBDDs/PCDDs and PBDFs/PCDFs), which are highly toxic POPs. While this compound is not a flame retardant itself, its structural similarity to precursors of such compounds warrants consideration in its handling and disposal in a research setting.

The degradation of 4-bromo-2-chlorophenol, a key structural component, has been shown to produce various halogenated by-products. tandfonline.com This suggests that the environmental transformation of this compound could also lead to the formation of other halogenated organic compounds, which may themselves be persistent and have adverse environmental effects. Therefore, in a research context, it is crucial to manage waste containing this compound carefully to prevent its release and potential transformation into more harmful substances.

Sustainable Synthetic Methodologies

The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign, for example, by using less hazardous reagents, reducing waste, and improving energy efficiency. The synthesis of aryl ethers like this compound is traditionally accomplished through methods like the Williamson ether synthesis. youtube.com This reaction typically involves the reaction of an alkoxide with an alkyl halide. youtube.com While effective, this method can involve the use of strong bases and organic solvents.

In the context of green chemistry, several alternative approaches are being explored for ether synthesis. These include:

Catalytic Methods: The use of catalysts can reduce the need for stoichiometric reagents and enable milder reaction conditions. For example, visible-light photoredox catalysis has been employed to generate alkoxy radicals from alcohols for ether synthesis. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity and can often be performed in aqueous media under mild conditions. While specific enzymes for the synthesis of this compound have not been reported, the enzymatic synthesis of other halogenated aromatic compounds is an active area of research. ysu.am

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water or bio-based solvents, is a key aspect of sustainable synthesis.

For the synthesis of the specific precursor, 4-bromo-2-chlorophenol, methods involving the bromination of 2-chlorophenol (B165306) are known. nih.gov Greener approaches to halogenation reactions are also a focus of research, aiming to replace hazardous halogenating agents with more benign alternatives.

Table 2: Comparison of Synthetic Methodologies for Aryl Ethers

| Synthetic Method | Traditional Approach (e.g., Williamson Ether Synthesis) | Potential Green Chemistry Approaches |

| Reagents | Strong bases, alkyl halides. youtube.com | Catalytic systems, enzymes. nih.govysu.am |

| Solvents | Often volatile organic solvents. | Water, bio-based solvents. |

| Conditions | Can require elevated temperatures. | Often milder conditions (e.g., room temperature). nih.gov |

| By-products | Salt by-products. | Potentially fewer and less hazardous by-products. |

Due to the lack of specific literature on the sustainable synthesis of this compound, the development of such a process would be a valuable contribution to green chemistry research.

Broader Research Applications and Future Directions

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, enabling the study of that target's function in a cellular or organismal context. The structural architecture of 6-(4-bromo-2-chlorophenoxy)-hexylamine provides several features that make it an attractive starting point for the development of such probes.

The phenoxyalkylamine core is a common motif in pharmacologically active compounds, often used to target G-protein coupled receptors and other signaling proteins. nih.govnih.gov The development of a novel small molecule, XOB, which acts on serotonin (B10506) receptors and voltage-gated sodium channels, highlights how this type of scaffold can be engineered into a proof-of-principle tool for investigating complex neuropsychiatric diseases. nih.govnih.gov

Furthermore, the bromo- and chloro-substituents on the phenyl ring are not merely passive elements. Halogen atoms can engage in specific halogen bonding interactions within protein binding pockets, potentially enhancing affinity and selectivity. The bromine atom, in particular, is a heavy atom that can be useful for phasing X-ray crystallography data, helping to determine the three-dimensional structure of a probe bound to its target protein. This approach was instrumental in the fragment-based discovery of inhibitors for bromodomains, a class of epigenetic reader proteins implicated in cancer and inflammation. nih.govnih.gov The primary amine group on the hexyl chain serves as a crucial synthetic handle, allowing for straightforward conjugation to reporter molecules like fluorescent dyes or biotin (B1667282), which are essential for visualizing and tracking the probe within biological systems.

Application as Synthetic Intermediates for Complex Molecule Synthesis

The true utility of many chemical compounds lies in their role as intermediates—stepping stones for the construction of larger, more complex molecules with desired functions. This compound is an exemplary synthetic intermediate due to its distinct reactive sites.

The primary amine is the most versatile functional group on the molecule. It can readily undergo a wide range of chemical transformations, including:

Reductive Amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds, a cornerstone of medicinal chemistry for building molecular libraries. core.ac.uk

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov

These reactions allow chemists to attach a diverse array of chemical groups to the amine terminus, systematically modifying the molecule's properties. A recent study detailed the synthesis of the dual-target molecule XOB, which involved condensing an amine with a bromo-hexyl-oxy containing fragment, a strategy directly applicable to this compound. nih.gov

The aromatic portion of the molecule also offers avenues for modification. The bromine atom can participate in modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. core.ac.uknih.gov These powerful methods allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the bromine position, enabling the connection of the phenoxy ring to other aromatic or aliphatic systems. This strategy is employed in the synthesis of complex natural products and medicinally relevant molecules. nih.gov For instance, syntheses of complex quinazoline (B50416) and podophyllotoxin (B1678966) derivatives have utilized bromo-chloro substituted aromatic precursors to build the final molecular architecture. ysu.amnih.govnih.gov

| Reaction Type | Reagent Class | Functional Group Formed | Relevance |

| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine | Library Synthesis, Lead Optimization |

| Acylation | Acyl Chlorides, Carboxylic Acids | Amide | Bioisosteric Replacement, Scaffold Elaboration |

| Suzuki Coupling | Boronic Acids | Biaryl or Alkyl-Aryl | Introduction of Molecular Complexity |

| Buchwald-Hartwig | Amines, Alcohols | Aryl-Amine, Aryl-Ether | Formation of Key Pharmacophoric Linkages |

Potential in Materials Science Research (e.g., Organic Electronics, Polymers, Sensors)

While primarily explored in a biological context, the structural elements of this compound suggest potential applications in materials science. The convergence of synthetic organic chemistry and materials science is creating novel functional materials by design. nih.gov

Polymers and Surface Modification: The terminal amine group is a key functional handle for polymerization or for grafting the molecule onto surfaces. For example, n-alkylamines have been used to intercalate into and exfoliate layered perovskite oxides, creating nanosheets with potential applications in catalysis and energy storage. mdpi.com The amine can be used to initiate ring-opening polymerizations or participate in step-growth polymerizations (e.g., to form polyamides), incorporating the halogenated aromatic group into a larger macromolecular structure.

Organic Electronics: The halogenated phenoxy group is of interest for organic electronics. Halogen atoms, particularly bromine and chlorine, can influence the electronic properties of aromatic systems and promote specific intermolecular packing arrangements (e.g., through halogen bonding) in the solid state. These packing arrangements are critical for charge transport in organic semiconductors. The flexible hexyl chain could provide solubility and influence the morphology of thin films.

Sensors: The amine group can act as a binding site for analytes, and this binding event could modulate the properties of the aromatic ring. For example, reversible polyimine formation involving amine-containing building blocks has been used to sense the organization of lipid bilayer membranes. nih.gov It is conceivable that polymers or self-assembled monolayers derived from this compound could be designed to detect specific metal ions or organic molecules, with the binding event being transduced into an optical or electronic signal.

Fragment-Based Drug Discovery and Combinatorial Library Design in Research

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. The process begins by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

This compound possesses many characteristics of an ideal fragment or starting point for library synthesis:

Defined Vector for Growth: The primary amine provides a single, well-defined point for chemical elaboration.

Structural Information: The bromo-chloro-phenyl group provides a rigid scaffold that can be readily identified in biophysical screening methods (e.g., X-ray crystallography, NMR spectroscopy). The discovery of BET bromodomain inhibitors, for instance, began with small, active fragments that were subsequently optimized. nih.govnih.gov

Appropriate Physicochemical Properties: The molecule occupies a useful region of chemical space, balancing rigidity and flexibility.

The most significant application in this area is its use as a template for combinatorial library design . Using parallel synthesis techniques, the primary amine can be reacted with hundreds or thousands of different building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) in an automated or semi-automated fashion. core.ac.uk This approach rapidly generates a large collection of related but structurally diverse molecules. This library can then be screened against biological targets to identify compounds with desired activities, as has been done with other heterocyclic templates. core.ac.uk The resulting structure-activity relationship (SAR) data is invaluable for guiding the design of more potent and selective compounds.

| Parameter | Feature of this compound | Advantage in FBDD/Library Design |

| Reactive Handle | Primary Amine (-NH2) | Allows for robust and versatile chemistry (e.g., reductive amination, acylation) for library synthesis. core.ac.uk |

| Structural Rigidity | Bromo-chloro-phenyl ring | Provides a defined core structure for binding and facilitates structural analysis of fragment-protein complexes. nih.gov |

| Halogenation | Bromine and Chlorine atoms | Can form specific halogen bonds to enhance binding affinity and provide vectors for further optimization. |

| Flexibility | Hexyl ether chain | Allows the amine "warhead" to explore different regions of a protein's binding site. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.